molecular formula C9H17NO B13230648 1-(Azetidin-3-yl)-4-methylpentan-2-one

1-(Azetidin-3-yl)-4-methylpentan-2-one

Cat. No.: B13230648
M. Wt: 155.24 g/mol
InChI Key: ADFGARBWOLJLPD-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-methylpentan-2-one is a ketone derivative featuring a four-membered azetidine ring attached to the 4-methylpentan-2-one backbone. The azetidine moiety introduces conformational strain due to its small ring size, which may enhance reactivity or influence binding properties in biological systems. Its molecular formula is inferred as C₉H₁₅NO, combining the azetidine (C₃H₇N) and 4-methylpentan-2-one (C₆H₁₀O) groups.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-methylpentan-2-one

InChI

InChI=1S/C9H17NO/c1-7(2)3-9(11)4-8-5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

ADFGARBWOLJLPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-methylpentan-2-one can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that require careful optimization of reaction conditions.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a versatile route for constructing C–N bonds and synthesizing highly functionalized azetidines.

Industrial Production Methods

Industrial production of 1-(Azetidin-3-yl)-4-methylpentan-2-one typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4-methylpentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-methylpentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations :

  • Azetidine vs.
  • Azetidine vs.

Physicochemical and Hazard Profiles

Data from analogs (Tables 4-11 and 4-13 in –3) and Safety Data Sheets () are extrapolated:

Property 1-(Azetidin-3-yl)-4-methylpentan-2-one 4-Methylpentan-2-one oxime MIBK 1-(Dimethylamino)-2-methylpentan-3-one
Boiling Point ~200–220°C (estimated) 152–155°C 116–118°C 195–200°C
Water Solubility Moderate (amide-like solubility) Low (oxime group) Low (hydrophobic solvent) Moderate (amine enhances solubility)
Hazards Likely irritant (amine group) H302, H315, H319 H351, H336, H319, H332 Acute toxicity (inhalation risk)

Key Observations :

  • Toxicity: MIBK’s carcinogenic suspicion (H351) contrasts with the azetidine compound’s likely irritancy due to its amine group. The oxime’s hazards (oral toxicity, skin/eye irritation) align with its reactive NOH moiety .
  • Volatility : MIBK’s lower boiling point makes it more volatile and suitable as a solvent, whereas the azetidine derivative’s higher boiling point suggests stability in high-temperature reactions.

Biological Activity

1-(Azetidin-3-yl)-4-methylpentan-2-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C9H17NO
  • Molecular Weight: 155.24 g/mol
  • IUPAC Name: 1-(Azetidin-3-yl)-4-methylpentan-2-one
  • Canonical SMILES: CC(C)CC(=O)CC1CNC1
PropertyValue
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
IUPAC Name1-(azetidin-3-yl)-4-methylpentan-2-one
InChI KeyADFGARBWOLJLPD-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 1-(Azetidin-3-yl)-4-methylpentan-2-one can be achieved through various methods, including:

  • Aza-Michael Addition: Involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
  • Functionalization of Azetidines: This method allows for the introduction of various functional groups, enhancing the compound's biological activity.

The biological activity of 1-(Azetidin-3-yl)-4-methylpentan-2-one is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, which may affect metabolic pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing various physiological responses.

Pharmacological Applications

Research indicates that derivatives of this compound have potential applications in:

  • Neurological Disorders: Investigated for therapeutic effects in conditions such as Alzheimer's and Parkinson's diseases.
  • Cancer Treatment: Some studies suggest antiproliferative effects against cancer cell lines, particularly in breast cancer models (e.g., MCF-7 cells) .

Case Studies and Research Findings

  • Antiproliferative Effects:
    • A study demonstrated that azetidine derivatives exhibited significant antiproliferative activity in MCF-7 breast cancer cells. The compounds were evaluated for their ability to inhibit tubulin assembly, which is crucial for cancer cell proliferation .
  • Enzyme Inhibition:
    • Research has shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting a role in managing metabolic disorders .
  • Neuroprotective Effects:
    • Investigations into the neuroprotective properties of related compounds indicate potential benefits in protecting neuronal cells from oxidative stress and apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(Azetidin-3-yl)-4-methylpentan-2-one, it can be compared with other azetidine derivatives:

CompoundBiological Activity
(Azetidin-3-yl)acetic acidStructural analogue for GABA; potential anxiolytic effects
3-(Prop-1-en-2-yl)azetidin-2-oneAntiproliferative effects; tubulin destabilization in cancer cells
3-Arylazetidin-3-yacetatesPreparation of active agents targeting GABA A receptors

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